Ether, butyl 1,1,2,2-tetrafluoroethyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

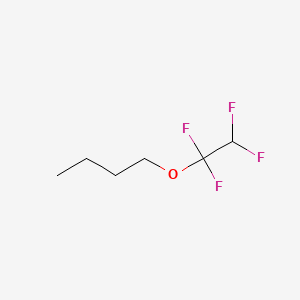

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVGBESMFDRXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189327 | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358-37-2 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ether, butyl 1,1,2,2-tetrafluoroethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | n-butyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of butyl 1,1,2,2-tetrafluoroethyl ether"

An In-depth Technical Guide on the Synthesis and Properties of Butyl 1,1,2,2-Tetrafluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether is a member of the hydrofluoroether (HFE) class of organic solvents.[1][2] HFEs were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[3] These compounds are characterized by the presence of an ether linkage connecting a fluoroalkyl group and an alkyl group.[3][4] Butyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C6H10F4O, exhibits properties typical of HFEs, including low toxicity, low viscosity, and being a liquid at room temperature.[1][2][5] HFEs have found applications as cleaning solvents, heat-transfer fluids, and in the electronics and pharmaceutical industries.[3][4] This guide provides a detailed overview of the synthesis and physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether.

Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether

The synthesis of fluorinated ethers can be achieved through several methods, with the most common being the Williamson ether synthesis and the addition of alcohols to fluoroalkenes.[6][7]

Addition of Butanol to Tetrafluoroethylene

A primary method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the reaction of an alcohol with tetrafluoroethylene in the presence of a base.[6] This reaction proceeds via the nucleophilic addition of the butoxide ion to the double bond of tetrafluoroethylene.

Reaction Scheme:

Experimental Protocol:

Materials:

-

n-Butanol

-

Potassium hydroxide (KOH)

-

Tetrafluoroethylene (TFE)

-

A suitable solvent (e.g., dioxane, THF)

-

High-pressure autoclave reactor

Procedure:

-

A solution of potassium hydroxide in n-butanol is prepared in a high-pressure autoclave reactor. The concentration of KOH is typically catalytic.

-

The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Tetrafluoroethylene is introduced into the reactor under pressure.

-

The reaction mixture is heated to a temperature between 50-100°C and stirred continuously.[6] The pressure inside the reactor will be in the range of 9-16 kgf/cm².[6]

-

The reaction is monitored for the consumption of tetrafluoroethylene.

-

After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.

-

The reaction mixture is transferred to a separation funnel.

-

The organic layer is washed with water to remove any remaining KOH and other water-soluble impurities.

-

The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.

-

The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[8][9][10] For the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether, this would involve the reaction of sodium butoxide with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane).

Reaction Scheme:

Experimental Protocol:

Materials:

-

n-Butanol

-

Sodium hydride (NaH) or another strong base

-

1-chloro-1,1,2,2-tetrafluoroethane

-

Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

-

n-Butanol is dissolved in an anhydrous polar aprotic solvent in a reaction flask under an inert atmosphere.

-

Sodium hydride is added portion-wise to the solution at 0°C to form sodium butoxide. The reaction is allowed to stir until the evolution of hydrogen gas ceases.

-

1-chloro-1,1,2,2-tetrafluoroethane is then added to the reaction mixture.

-

The mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS.

-

After cooling to room temperature, the reaction is quenched by the slow addition of water.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation.

Physicochemical Properties

The known physical and chemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C6H10F4O | [5] |

| Molecular Weight | 174.1366 g/mol | [5] |

| CAS Registry Number | 358-37-2 | [5][11] |

| Appearance | Colorless liquid | [12] |

| Boiling Point | 322 K (49°C) at 0.151 bar | [5] |

| Purity | 99% | [11] |

| MDL Number | MFCD00042107 | [11] |

Applications

As a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have applications consistent with this class of compounds. These include:

-

Precision Cleaning Solvent: Due to their low surface tension and high volatility, HFEs are effective in cleaning sensitive electronic and optical components.[3][4]

-

Heat Transfer Fluid: Their thermal stability and wide liquid range make them suitable for use in cooling systems.[13]

-

Solvent Carrier: They can be used as carriers for lubricants and other coatings.[4]

-

Environmentally Friendlier Refrigerant: HFEs have low ozone depletion potential and a shorter atmospheric lifetime compared to older refrigerants.[2][3]

Safety and Handling

Hydrofluoroethers are generally characterized by low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether with properties that make it a valuable compound in various industrial and scientific applications. Its synthesis can be accomplished through established methods for producing fluorinated ethers, such as the addition of alcohols to fluoroalkenes or the Williamson ether synthesis. The data presented in this guide provides a comprehensive overview for researchers and professionals working with or developing applications for this and similar compounds.

References

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. ecolink.com [ecolink.com]

- 3. grokipedia.com [grokipedia.com]

- 4. fluorined-chemicals.com [fluorined-chemicals.com]

- 5. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]

- 6. sibran.ru [sibran.ru]

- 7. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 11. 358-37-2 Cas No. | n-Butyl 1,1,2,2-tetrafluoroethyl ether | Apollo [store.apolloscientific.co.uk]

- 12. chemimpex.com [chemimpex.com]

- 13. acota.co.uk [acota.co.uk]

An In-depth Technical Guide to the Physicochemical Characteristics of Butyl 1,1,2,2-tetrafluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) family of solvents, is a compound of growing interest in various scientific and industrial sectors, including pharmaceutical development. HFEs are recognized for their unique combination of properties, such as low toxicity, non-flammability, and favorable environmental profiles, making them attractive alternatives to traditional solvents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of butyl 1,1,2,2-tetrafluoroethyl ether, supported by experimental protocols and visual representations of key processes.

Core Physicochemical Properties

The fundamental properties of butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below. These values are essential for understanding its behavior in various applications, from reaction medium to potential use in drug delivery systems.

| Property | Value | Source |

| Chemical Formula | C₆H₁₀F₄O | [1] |

| Molecular Weight | 174.1366 g/mol | [1] |

| CAS Number | 358-37-2 | [1] |

| Appearance | Clear, almost colorless liquid | |

| Boiling Point | 49 °C at 113 mmHg | |

| 322 K (48.85 °C) at 0.151 bar | [1] | |

| Density | 1.1147 g/cm³ | |

| Flash Point | 10 °C | |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| Octanol-Water Partition Coefficient (logP) | Data not available | |

| Refractive Index | Data not available | |

| Autoignition Temperature | Data not available |

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application of any chemical compound. Below are detailed methodologies for key experiments relevant to the characterization of butyl 1,1,2,2-tetrafluoroethyl ether.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small volume of liquid.[2]

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stir bar

-

Thermometer

-

Clamps and stand

Procedure:

-

Introduce approximately 0.5 mL of butyl 1,1,2,2-tetrafluoroethyl ether into the test tube along with a small magnetic stir bar.

-

Place the test tube in the heating block on the hot plate stirrer and clamp it securely.

-

Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the sample and observe for boiling (the formation of bubbles) and reflux (vapor condensing and running back into the liquid). A ring of condensing liquid on the walls of the test tube is often visible.

-

Adjust the position of the thermometer so that the bulb is at the level of this condensation ring.

-

Once the liquid is gently refluxing, the thermometer reading should stabilize. This stable temperature is the observed boiling point of the liquid.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density (Graduated Cylinder Method)

A straightforward method for determining the density of a liquid.[3][4]

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Analytical balance

Procedure:

-

Accurately weigh a clean, dry graduated cylinder and record its mass (m₁).

-

Carefully add a known volume of butyl 1,1,2,2-tetrafluoroethyl ether to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.

-

Weigh the graduated cylinder containing the liquid and record the new mass (m₂).

-

The mass of the liquid (m) is calculated as m = m₂ - m₁.

-

The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the liquid.

-

It is recommended to perform the measurement multiple times and average the results for greater accuracy.

Determination of Flash Point (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of a liquid can ignite.[5][6][7]

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus)

-

Heat source

-

Ignition source (e.g., gas flame or electric igniter)

-

Thermometer

Procedure:

-

Place the sample of butyl 1,1,2,2-tetrafluoroethyl ether into the test cup of the apparatus.

-

Close the lid, which is equipped with a shutter and an ignition source.

-

Heat the sample at a slow, constant rate.

-

At regular temperature intervals, apply the ignition source by opening the shutter.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

-

Record the temperature at which the flash occurs.

Visualizing Key Processes

To further elucidate the context and handling of butyl 1,1,2,2-tetrafluoroethyl ether, the following diagrams, generated using Graphviz, illustrate a typical synthesis workflow and an experimental procedure for a key physicochemical property.

Caption: General synthesis workflow for 1,2,2,2-tetrafluoroethyl ethers.[8]

References

- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 4. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. labcompare.com [labcompare.com]

- 8. US3981927A - 1,2,2,2-Tetrafluoroethyl ethers and process for preparing them - Google Patents [patents.google.com]

"butyl 1,1,2,2-tetrafluoroethyl ether molecular structure and CAS number 358-37-2"

CAS Number: 358-37-2

This technical guide provides an in-depth overview of butyl 1,1,2,2-tetrafluoroethyl ether, a fluorinated ether with potential applications in various scientific and industrial fields, including research and drug development. The document details its molecular structure, physicochemical properties, synthesis, and safety and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

Butyl 1,1,2,2-tetrafluoroethyl ether, also known as 1-(1,1,2,2-tetrafluoroethoxy)butane, is a straight-chain aliphatic ether containing a tetrafluoroethyl moiety. The presence of fluorine atoms significantly influences the molecule's properties, imparting increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These characteristics are often sought after in the design of novel therapeutic agents.

Molecular Formula: C6H10F4O[1]

Molecular Weight: 174.14 g/mol [1]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.

| Property | Value | Reference |

| CAS Number | 358-37-2 | [1] |

| Molecular Formula | C6H10F4O | [1] |

| Molecular Weight | 174.14 g/mol | [1] |

| Boiling Point | 49 °C @ 113 mmHg | [1] |

| Density | 1.1147 g/cm³ | |

| Refractive Index | 1.3296 @ 25 °C | |

| Flash Point | 10 °C | [1] |

Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether

The synthesis of n-butyl 1,1,2,2-tetrafluoroethyl ether can be achieved through the reaction of tetrafluoroethylene (TFE) with n-butanol in the presence of a base. This method, a variation of the Williamson ether synthesis, provides a direct route to the target molecule.

Experimental Protocol: Synthesis via Reaction of TFE with n-Butanol

This protocol is based on a described method for the synthesis of similar fluorinated ethers.

Materials:

-

n-Butanol

-

Tetrafluoroethylene (TFE) gas

-

Sodium n-butoxide (n-C₄H₉ONa) solution (10%)

-

Autoclave reactor

-

Distillation apparatus

Procedure:

-

Charge a high-pressure autoclave reactor with n-butanol.

-

Add a 10% solution of sodium n-butoxide in n-butanol to the reactor. This acts as the basic catalyst.

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce tetrafluoroethylene (TFE) gas into the reactor under pressure.

-

Maintain the reaction mixture at a temperature between 0 °C and 38 °C with constant stirring. The pressure within the autoclave will need to be monitored.

-

After the reaction is complete (indicated by the cessation of TFE uptake), cool the reactor to room temperature and carefully vent the excess TFE.

-

Transfer the reaction mixture to a distillation apparatus.

-

Perform fractional distillation to isolate the n-butyl 1,1,2,2-tetrafluoroethyl ether from unreacted n-butanol and other byproducts. The target ether is collected at its characteristic boiling point. The yield of the target ether is reported to be approximately 81%.

Applications in Drug Development and Research

While specific biological activity or drug development applications for butyl 1,1,2,2-tetrafluoroethyl ether are not extensively documented in publicly available literature, the incorporation of fluorinated moieties into organic molecules is a well-established strategy in medicinal chemistry.

The 1,1,2,2-tetrafluoroethyl group can be considered a structural mimic of the commonly used trifluoromethyl group. The introduction of such fluorinated groups can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluoroalkyl groups, which can improve its absorption, distribution, and ability to cross cellular membranes.

Therefore, butyl 1,1,2,2-tetrafluoroethyl ether can serve as a valuable building block or intermediate in the synthesis of novel drug candidates where improved pharmacokinetic properties are desired. Researchers may utilize this compound to introduce the tetrafluoroethoxy-butane side chain into a parent molecule with known biological activity to assess the impact on its efficacy and metabolic profile.

Safety and Handling

Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from sources of ignition.[2] It may cause skin and serious eye irritation, as well as respiratory irritation and drowsiness or dizziness.[2]

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Handling Procedures:

-

Use only in a well-ventilated area or outdoors.[2]

-

Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

-

Ground and bond container and receiving equipment to prevent static discharge.

-

Avoid breathing mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

Storage:

-

Store in a well-ventilated place. Keep the container tightly closed.

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated compound with well-defined physicochemical properties. Its synthesis is achievable through established methods, making it an accessible building block for further chemical exploration. While direct biological data for this specific ether is limited, the known benefits of fluorine incorporation in drug design suggest its potential utility for researchers and scientists in the development of new therapeutic agents with enhanced pharmacokinetic profiles. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.

References

In-Depth Technical Guide to the Spectroscopic Analysis of Butyl 1,1,2,2-tetrafluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). Due to a lack of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of the compound's functional groups and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their own analyses.

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated ether with potential applications in various fields, including as a solvent or a component in the development of new materials and pharmaceuticals. Its chemical structure, C6H10F4O, and molecular weight of approximately 174.14 g/mol , suggest specific spectroscopic signatures that can be used for its identification and characterization.[1] This guide will delve into the predicted spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for butyl 1,1,2,2-tetrafluoroethyl ether. These predictions are based on the analysis of its chemical structure, which includes a butyl group, an ether linkage, and a 1,1,2,2-tetrafluoroethyl moiety.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| -OCH2CH2CH2CH3 | 3.8 - 4.2 | Triplet (t) | ~ 7 Hz |

| -OCH2CH2CH2CH3 | 1.6 - 1.8 | Sextet | ~ 7 Hz |

| -OCH2CH2CH2CH3 | 1.3 - 1.5 | Sextet | ~ 7 Hz |

| -OCH2CH2CH2CH3 | 0.9 - 1.0 | Triplet (t) | ~ 7 Hz |

| -CF2H | 5.8 - 6.4 | Triplet of triplets (tt) | J(H-F) ~ 53 Hz, J(H-F) ~ 3 Hz |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| -C H3 | 13 - 15 |

| -CH2C H2CH3 | 18 - 20 |

| -OCH2C H2- | 30 - 32 |

| -OC H2- | 70 - 75 |

| -O-CF2-C F2H | 115 - 125 (triplet) |

| -O-C F2-CF2H | 108 - 118 (triplet) |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CF2H | -135 to -145 | Doublet of triplets (dt) |

| -OCF2- | -85 to -95 | Triplet of doublets (td) |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, alkyl) | 2850 - 3000 | Strong |

| C-O (stretch, ether) | 1050 - 1150 | Strong |

| C-F (stretch) | 1100 - 1300 | Very Strong |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Predicted Fragment Ion |

| 174 | [M]⁺ (Molecular Ion) |

| 117 | [M - C4H9]⁺ |

| 101 | [CF2CF2H]⁺ |

| 83 | [OCH2CF2CF2H]⁺ |

| 57 | [C4H9]⁺ (Butyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard operating procedure for acquiring NMR spectra of a liquid organic compound like butyl 1,1,2,2-tetrafluoroethyl ether is as follows:

-

Sample Preparation :

-

Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Tune the probe to the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

Data Acquisition :

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy

-

Sample Application :

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

-

Data Acquisition :

-

Press the sample against the crystal using the instrument's pressure arm to ensure good contact.

-

Record the infrared spectrum. The IR beam will penetrate a small depth into the sample, and the attenuated reflected light is measured by the detector.

-

-

Cleaning :

-

After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

Ionization :

-

Mass Analysis :

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The detector records the abundance of each ion, generating a mass spectrum.

-

Visualizations

Experimental Workflow

Predicted NMR Structural Correlations

Predicted Mass Spectrometry Fragmentation

References

- 1. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Electron ionization - Wikipedia [en.wikipedia.org]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility and Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of butyl 1,1,2,2-tetrafluoroethyl ether (C4H9OCH2CF2CF2H), a hydrofluoroether (HFE) of interest in various scientific and industrial applications. Due to a lack of extensive published experimental data for this specific compound, this guide leverages information on structurally similar HFEs, such as HFE-7100 (methyl nonafluorobutyl ether), to predict its behavior in a range of common organic solvents. Furthermore, detailed experimental protocols for determining solubility and miscibility are provided to enable researchers to generate precise data for their specific needs.

Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether

Butyl 1,1,2,2-tetrafluoroethyl ether belongs to the class of hydrofluoroethers, which are known for their unique combination of properties including low toxicity, non-flammability, and favorable environmental profiles, with zero ozone depletion potential[1]. These characteristics make them attractive as replacements for older solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as precision cleaning, heat transfer, and as solvent carriers[1]. The solubility and miscibility of these ethers are critical parameters that determine their suitability for various applications, including in the formulation of pharmaceuticals and specialty chemicals.

Physicochemical Properties of Butyl 1,1,2,2-tetrafluoroethyl ether:

| Property | Value | Reference |

| Molecular Formula | C6H10F4O | [2] |

| Molecular Weight | 174.137 g/mol | [2] |

| CAS Number | 358-37-2 | [2] |

| Boiling Point | Not available |

Predicted Solubility and Miscibility

The "like dissolves like" principle is a useful starting point for predicting solubility. The polarity of the solvent plays a significant role in its miscibility with an HFE[4]. Generally, HFEs are more miscible with less polar organic solvents.

The following tables provide a qualitative prediction of the miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with various organic solvents, categorized by solvent class. These predictions are based on the known properties of similar HFEs and general principles of solubility.

Table 1: Predicted Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Common Organic Solvents

| Solvent Class | Solvent | Predicted Miscibility | Rationale/Comments |

| Alcohols | Methanol | Partially Miscible to Miscible | Short-chain alcohols are polar; miscibility may be limited. Longer-chain alcohols are expected to be more miscible. |

| Ethanol | Partially Miscible to Miscible | Similar to methanol, polarity may influence complete miscibility. | |

| Isopropanol | Miscible | Lower polarity than methanol and ethanol, leading to better miscibility. | |

| Ketones | Acetone | Miscible | Generally a good solvent for many organic compounds, including HFEs[4]. |

| Methyl Ethyl Ketone | Miscible | Similar to acetone in its solvent properties. | |

| Esters | Ethyl Acetate | Miscible | A moderately polar solvent that is often compatible with HFEs. |

| Ethers | Diethyl Ether | Miscible | Structurally similar, promoting miscibility. |

| Tetrahydrofuran (THF) | Miscible | Known to be a highly effective and "fluorophilic" organic solvent for HFEs[4]. | |

| Hydrocarbons | Hexane | Miscible | Nonpolar nature aligns well with the fluorinated portion of the HFE. |

| Toluene | Miscible | Aromatic, nonpolar solvent expected to be miscible[4]. | |

| Chlorinated Solvents | Dichloromethane | Miscible | Often used as a solvent for a wide range of organic compounds. |

| Chloroform | Miscible | Similar to dichloromethane. | |

| Polar Aprotic Solvents | Acetonitrile | Partially Miscible to Immiscible | High polarity may lead to phase separation[4]. |

| Dimethylformamide (DMF) | Partially Miscible to Immiscible | A highly polar solvent, likely to be immiscible with the less polar HFE[4]. | |

| Dimethyl Sulfoxide (DMSO) | Immiscible | Very high polarity makes miscibility unlikely. |

Experimental Protocols for Solubility and Miscibility Determination

To obtain precise and reliable data, experimental determination is essential. The following are standard protocols for assessing the solubility and miscibility of a liquid solute like butyl 1,1,2,2-tetrafluoroethyl ether in various organic solvents.

Visual Miscibility Determination

This is a straightforward, qualitative method to quickly assess miscibility.

Materials:

-

Butyl 1,1,2,2-tetrafluoroethyl ether

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders for measuring volumes

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 2 mL) of the organic solvent.

-

Add an equal volume (2 mL) of butyl 1,1,2,2-tetrafluoroethyl ether to the same vial.

-

Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

-

Allow the vial to stand undisturbed and observe the contents.

-

Observation:

-

Miscible: A single, clear, homogeneous liquid phase is observed.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The solution may appear cloudy or form an emulsion that may or may not separate over time.

-

-

Record the observations for each solvent tested. For a more rigorous test, observations can be made at different temperatures by placing the vials in a water bath.

Quantitative Solubility Determination (Cloud Point Method)

This method is used to determine the concentration at which a solute is soluble in a solvent at a given temperature.

Materials:

-

Butyl 1,1,2,2-tetrafluoroethyl ether

-

Organic solvent

-

Jacketed glass vessel connected to a circulating water bath for temperature control

-

Calibrated burette or syringe pump for accurate addition of the solute

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Light source and detector (or visual observation) to detect cloudiness (turbidity)

Procedure:

-

Place a known volume or mass of the organic solvent into the jacketed glass vessel.

-

Set the circulating water bath to the desired experimental temperature and allow the solvent to equilibrate.

-

Begin stirring the solvent at a constant rate.

-

Slowly titrate the butyl 1,1,2,2-tetrafluoroethyl ether into the solvent from the burette or syringe pump.

-

Continuously monitor the solution for the first sign of persistent cloudiness (the cloud point). This indicates that the saturation point has been reached and a second phase is beginning to form.

-

Record the volume of the ether added at the cloud point.

-

The solubility can then be calculated in terms of mass percent, volume percent, or mole fraction.

-

Repeat the experiment at different temperatures to construct a solubility curve.

Predictive Models: Hansen Solubility Parameters

For a more theoretical prediction of miscibility, Hansen Solubility Parameters (HSPs) can be utilized. HSPs are based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

-

δD (Dispersion): Energy from dispersion forces between molecules.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of miscibility[5][6]. While the specific HSPs for butyl 1,1,2,2-tetrafluoroethyl ether are not published, they can be estimated using group contribution methods[7].

Visualizations

Experimental Workflow for Miscibility Determination

The following diagram illustrates the logical steps involved in the visual determination of miscibility.

Caption: Workflow for Visual Miscibility Testing.

Relationship Between Solvent Polarity and Predicted Miscibility

This diagram illustrates the general relationship between the polarity of an organic solvent and its predicted miscibility with a hydrofluoroether like butyl 1,1,2,2-tetrafluoroethyl ether.

References

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. n-Butyl-1,1,2,2-tetrafluoroethyl ether [webbook.nist.gov]

- 3. Methyl nonafluorobutyl ether: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pirika.com [pirika.com]

- 7. researchgate.net [researchgate.net]

The Thermal Stability and Decomposition of Butyl 1,1,2,2-Tetrafluoroethyl Ether: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether, is a fluorinated compound with potential applications where thermal stability is a key consideration. This technical guide aims to provide an in-depth analysis of its thermal stability and decomposition profile. However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific quantitative data on the thermal decomposition of this particular compound. While general information suggests a high degree of thermal stability, precise decomposition temperatures and detailed breakdown pathways have not been extensively documented.

This guide will therefore synthesize the available information on butyl 1,1,2,2-tetrafluoroethyl ether and supplement it with data from closely related hydrofluoroethers to provide a foundational understanding for researchers.

Physicochemical Properties

A summary of the known physical and chemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀F₄O | [1] |

| Molecular Weight | 174.136 g/mol | [1] |

| Boiling Point | 322 K (48.85 °C) at 0.151 bar | [1] |

| Appearance | Colorless liquid | |

| Flammability | Highly flammable |

Thermal Stability and Decomposition

In the absence of specific data, we can infer the general thermal behavior from related hydrofluoroethers. Compounds such as methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether are frequently described as having "excellent thermal stability" and "resistance to thermal degradation." For these related compounds, hazardous decomposition products under fire conditions are identified as carbon oxides and hydrogen fluoride. This suggests that the C-F and C-O bonds are the likely points of cleavage at elevated temperatures.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of butyl 1,1,2,2-tetrafluoroethyl ether, a series of well-established experimental protocols should be employed. The following methodologies are recommended for a comprehensive analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and rate of mass loss as a function of temperature, indicating the decomposition temperature range.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of butyl 1,1,2,2-tetrafluoroethyl ether is placed in an inert sample pan (e.g., platinum or alumina).

-

Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess thermo-oxidative stability.

-

Temperature Program: A linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed empty pan is used as a reference.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

-

Temperature Program: A controlled heating and cooling cycle is applied. For decomposition studies, a heating rate of 10 °C/min is common.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events. The enthalpy changes (ΔH) associated with these transitions can be quantified.

Proposed Logical Workflow and Decomposition Pathway

The following diagrams illustrate the logical workflow for thermal stability analysis and a generalized proposed decomposition pathway for hydrofluoroethers, which can be adapted for butyl 1,1,2,2-tetrafluoroethyl ether pending experimental data.

Workflow for Thermal Stability Analysis.

References

Technical Guide: Vapor Pressure and Boiling Point of n-Butyl-1,1,2,2-tetrafluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the vapor pressure and boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines reported values with established estimation techniques and detailed experimental protocols for the determination of these crucial physical properties.

Quantitative Data Summary

The available quantitative data for the boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether is limited. A summary of the experimentally determined reduced pressure boiling point and an estimated normal boiling point are presented below.

| Parameter | Value | Conditions | Source |

| Boiling Point (Experimental) | 49 °C (322 K) | 113 mmHg (0.151 bar) | NIST Chemistry WebBook[1] |

| Normal Boiling Point (Estimated) | ~95-105 °C | 760 mmHg (1 atm) | Estimated |

Vapor Pressure: A complete experimental vapor pressure curve for n-butyl-1,1,2,2-tetrafluoroethyl ether is not available in the reviewed literature. The single experimental data point is the boiling point at a reduced pressure, which represents one point on the vapor pressure curve.

Experimental Protocols

For researchers seeking to determine the physicochemical properties of n-butyl-1,1,2,2-tetrafluoroethyl ether or similar fluorinated ethers, the following detailed experimental protocols are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination of the boiling point of a small sample of a fluorinated ether, a micro-boiling point determination using a Thiele tube is a suitable method.

Apparatus:

-

Thiele tube

-

High-temperature resistant mineral oil or silicone oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube or fusion tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Procedure:

-

A small amount of the n-butyl-1,1,2,2-tetrafluoroethyl ether sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

-

The test tube is attached to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

The Thiele tube is filled with a suitable heating oil to the level of the upper arm.

-

The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

-

Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor of the sample has displaced all the air in the capillary tube.

-

The heating is then discontinued, and the oil bath is allowed to cool slowly with constant stirring.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

-

The atmospheric pressure in the laboratory should be recorded at the time of the experiment. For a normal boiling point, this pressure should be corrected to 760 mmHg.

Determination of Vapor Pressure

For a precise determination of the vapor pressure of a low-volatility compound like a fluorinated ether, a static apparatus is a reliable method. This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

Apparatus:

-

A constant-volume apparatus, typically consisting of a thermostated sample cell connected to a high-precision pressure transducer.

-

A vacuum pump to evacuate the apparatus.

-

A temperature-controlled bath (e.g., a cryostat or a precision oil bath) capable of maintaining a stable temperature.

-

A calibrated temperature sensor (e.g., a platinum resistance thermometer).

-

A high-accuracy pressure sensor (e.g., a capacitance diaphragm gauge).

-

The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether, purified by repeated freeze-pump-thaw cycles to remove dissolved gases.

Procedure:

-

The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether is introduced into the sample cell.

-

The sample is degassed by several freeze-pump-thaw cycles. This involves freezing the sample with liquid nitrogen, evacuating the headspace, and then allowing the sample to thaw. This process removes any dissolved atmospheric gases that would contribute to the measured pressure.

-

The sample cell is placed in the thermostated bath and allowed to reach thermal equilibrium at the desired temperature. The temperature should be precisely measured and controlled.

-

The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.

-

The measurements are repeated at various temperatures to obtain a series of vapor pressure data points as a function of temperature.

-

The data can be fitted to a suitable vapor pressure equation, such as the Antoine equation or the Wagner equation, to describe the relationship between vapor pressure and temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the vapor pressure and boiling point of a novel or uncharacterized fluorinated ether.

Biological Signaling Pathways

A comprehensive search of the scientific literature did not yield any information regarding the involvement of n-butyl-1,1,2,2-tetrafluoroethyl ether in any biological signaling pathways. This is consistent with the intended use of many fluorinated ethers as chemically inert solvents, heat-transfer fluids, or intermediates in chemical synthesis. Their high degree of fluorination typically leads to low biological reactivity. Therefore, significant interactions with biological systems, such as the modulation of signaling pathways, are not expected and have not been reported. For drug development professionals, this compound would be considered as an excipient or solvent, and its lack of biological activity is a desirable characteristic in such applications.

References

Technical Guide: Toxicology and Safety Profile of Butyl 1,1,2,2-tetrafluoroethyl Ether

Disclaimer: As of December 2025, publicly available toxicological data specifically for Butyl 1,1,2,2-tetrafluoroethyl ether is limited. This guide provides a comprehensive overview of the typical toxicological assessments and safety data considerations for a fluorinated ether of this nature, based on established OECD guidelines and data from structurally similar compounds. The information herein is intended for researchers, scientists, and drug development professionals to understand the required safety evaluation for such a chemical.

Chemical and Physical Properties

| Property | Anticipated Value/Characteristic |

| Molecular Formula | C6H10F4O |

| Appearance | Likely a colorless liquid |

| Odor | May have a characteristic ether-like odor |

| Boiling Point | Expected to be a volatile liquid |

| Solubility | Likely to have limited solubility in water and be soluble in organic solvents |

| Flammability | Expected to be a flammable liquid and vapor[1][2][3][4] |

Hazard Identification and Classification

Based on safety data for similar fluorinated ethers, Butyl 1,1,2,2-tetrafluoroethyl ether is anticipated to be classified with the following hazards:

-

Flammable Liquid and Vapour: Ethers are generally flammable, and the presence of the butyl group contributes to this property.[1][2][3][4]

-

Skin Irritation: May cause skin irritation upon direct contact.[1][5]

-

Serious Eye Irritation: Likely to cause serious eye irritation.[1][5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][5]

Toxicological Data Summary

The following tables summarize the key toxicological endpoints that would be evaluated for a substance like Butyl 1,1,2,2-tetrafluoroethyl ether. The data presented are representative values and should not be considered as experimental results for this specific compound.

Acute Toxicity

| Endpoint | Test Guideline | Species | Route | Anticipated Result |

| Oral LD50 | OECD 420, 423, or 425 | Rat | Oral | Low to moderate toxicity |

| Dermal LD50 | OECD 402 | Rat or Rabbit | Dermal | Low toxicity |

| Inhalation LC50 | OECD 403 | Rat | Inhalation | Data not available |

Irritation and Sensitization

| Endpoint | Test Guideline | Species | Anticipated Result |

| Skin Irritation/Corrosion | OECD 404 | Rabbit | Irritant |

| Eye Irritation/Corrosion | OECD 405 | Rabbit | Serious Irritant |

| Skin Sensitization | OECD 429 (LLNA) | Mouse | Data not available |

Repeated Dose Toxicity

| Endpoint | Test Guideline | Species | Route | Duration | Anticipated Result |

| Sub-acute Toxicity | OECD 407 | Rat | Oral | 28 days | Data not available |

| Sub-chronic Toxicity | OECD 408 | Rat | Oral | 90 days | Data not available |

| Sub-chronic Inhalation Toxicity | OECD 413 | Rat | Inhalation | 90 days | Data not available |

Genotoxicity

| Endpoint | Test Guideline | System | Anticipated Result |

| Bacterial Reverse Mutation Test (Ames Test) | OECD 471 | S. typhimurium | Non-mutagenic |

| In vitro Mammalian Chromosomal Aberration Test | OECD 473 | Mammalian cells | Data not available |

| In vivo Mammalian Erythrocyte Micronucleus Test | OECD 474 | Mouse | Data not available |

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value with a reduced number of animals.

Methodology:

-

Animal Selection: Healthy, young adult female rats are typically used.

-

Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

-

Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.

-

Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued for a small number of animals.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin under a gauze patch.

-

Exposure: The patch is secured with tape for a 4-hour exposure period.

-

Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects persist.

-

Scoring: The reactions are scored according to a standardized grading system.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Methodology:

-

Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Exposure: The tester strains are exposed to the test substance at various concentrations on agar plates deficient in the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

Safety Precautions and Handling

Given the anticipated hazards, the following precautions should be taken when handling Butyl 1,1,2,2-tetrafluoroethyl ether:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[5]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1][2][3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]

Conclusion

While specific toxicological data for Butyl 1,1,2,2-tetrafluoroethyl ether are not currently in the public domain, a comprehensive safety assessment based on established international guidelines is necessary before its widespread use. The anticipated hazard profile suggests that it should be handled with appropriate care, particularly concerning its flammability and potential to cause skin and eye irritation. The experimental workflows provided in this guide serve as a blueprint for the toxicological evaluation required to fully characterize the safety profile of this and similar fluorinated ethers. Researchers and drug development professionals should ensure that such a data package is generated to support any future applications.

References

Environmental Fate and Impact of Butyl 1,1,2,2-tetrafluoroethyl Ether and Other Fluorinated Ethers: A Technical Guide

Disclaimer: Specific experimental data on the environmental fate and impact of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected environmental behavior of this compound based on the known properties and fate of analogous short-chain hydrofluoroethers (HFEs). The experimental protocols described are standardized methods for assessing the environmental fate of chemical substances and are applicable to the target compound.

Introduction

Hydrofluoroethers (HFEs) have been introduced as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Their favorable properties, including low ozone depletion potential, have led to their use in various applications. Butyl 1,1,2,2-tetrafluoroethyl ether belongs to this class of compounds. Understanding the environmental fate and potential impact of these fluorinated ethers is crucial for assessing their environmental risk and ensuring their responsible use. This technical guide provides an in-depth analysis of the anticipated environmental distribution, degradation pathways, and toxicological effects of butyl 1,1,2,2-tetrafluoroethyl ether and similar fluorinated ethers.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. While specific data for butyl 1,1,2,2-tetrafluoroethyl ether is scarce, the table below presents known properties for this compound and its structural analogs to provide an estimate of its likely characteristics.

| Property | Butyl 1,1,2,2-tetrafluoroethyl ether | Ethyl 1,1,2,2-tetrafluoroethyl ether (Analog) | 1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFE-356mmz) (Analog) |

| CAS Number | 358-37-2[1] | 512-51-6[2] | 13171-18-1[3] |

| Molecular Formula | C6H10F4O[1] | C4H6F4O | C4H4F6O |

| Molecular Weight ( g/mol ) | 174.14 | 146.09 | 182.05 |

| Boiling Point (°C) | Not available | 57 | Not available |

| Vapor Pressure | Not available | Not available | Not available |

| Water Solubility | Not available | Not available | Not available |

| Log Kow (Octanol-Water Partition Coefficient) | Not available | Not available | Not available |

Data for analogous compounds are provided for comparative purposes. The lack of specific data for butyl 1,1,2,2-tetrafluoroethyl ether highlights the need for experimental determination of these crucial parameters.

Environmental Fate

The environmental fate of a chemical encompasses its transport and transformation in various environmental compartments, including the atmosphere, water, soil, and biota.

Atmospheric Fate

Hydrofluoroethers are expected to primarily reside in the atmosphere upon release due to their volatility. The dominant atmospheric removal process for HFEs is reaction with hydroxyl (OH) radicals.[4][5] The ether linkage in these molecules can decrease their atmospheric lifetimes compared to their perfluorinated counterparts.[6] The atmospheric degradation of HFEs proceeds through a series of oxidation reactions, leading to the formation of various degradation products, including carbonyl fluoride, which can further hydrolyze to HF and CO2.[6]

The diagram below illustrates a generalized atmospheric oxidation pathway for a hydrofluoroether initiated by hydroxyl radicals.

Aquatic Fate

Hydrolysis: The ether linkage in fluorinated ethers is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for butyl 1,1,2,2-tetrafluoroethyl ether.

Photolysis: Direct photolysis is unlikely to be a major degradation process for saturated fluorinated ethers as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reactive species such as hydroxyl radicals in sunlit surface waters, may contribute to their degradation, but this is generally a slower process compared to atmospheric oxidation.

Biodegradation: The presence of carbon-fluorine bonds makes fluorinated compounds generally resistant to microbial degradation. For short-chain fluorinated ethers, the presence of a non-fluorinated alkyl group may provide a site for initial microbial attack. However, complete mineralization is expected to be slow, and these compounds are likely to be persistent in aquatic environments.

Fate in Soil and Sediment

Due to their expected low octanol-water partition coefficient (Kow), short-chain HFEs like butyl 1,1,2,2-tetrafluoroethyl ether are not expected to sorb strongly to soil and sediment. This suggests they will be mobile in the subsurface and can potentially leach into groundwater.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often correlated with its Log Kow value. While the specific Log Kow for butyl 1,1,2,2-tetrafluoroethyl ether is not available, short-chain fluorinated compounds generally have low to moderate bioaccumulation potential.

Environmental Impact and Ecotoxicity

The ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether has not been extensively studied. However, data from analogous short-chain fluorinated compounds can provide an indication of potential environmental risks.

| Test Organism | Endpoint | Value (mg/L) | Analogous Compound | Reference |

| Fish (e.g., Pimephales promelas) | 96-hour LC50 | Data not available | - | - |

| Aquatic Invertebrate (e.g., Daphnia magna) | 48-hour EC50 | Data not available | - | - |

| Algae (e.g., Pseudokirchneriella subcapitata) | 72-hour EC50 | Data not available | - | - |

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. The lack of ecotoxicity data for butyl 1,1,2,2-tetrafluoroethyl ether and its close analogs is a significant data gap in its environmental risk assessment.

Experimental Protocols

To address the data gaps for butyl 1,1,2,2-tetrafluoroethyl ether, a suite of standardized laboratory tests can be employed. The following sections detail the methodologies for key environmental fate assessments.

Physicochemical Properties Determination

The following diagram outlines the workflow for determining the key physicochemical properties that govern the environmental fate of a chemical.

5.1.1. Vapor Pressure (OECD Guideline 104) [7][8][9][10]

-

Principle: This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method (Cottrell's method), static method, and effusion methods. The choice of method depends on the expected vapor pressure range.

-

Methodology (Static Method):

-

A known amount of the test substance is introduced into a vacuum-tight apparatus.

-

The apparatus is thermostated at the desired temperature.

-

The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure gauge.

-

Measurements are repeated at different temperatures to establish the vapor pressure curve.

-

5.1.2. Water Solubility (OECD Guideline 105) [11][12][13][14][15]

-

Principle: This guideline describes the column elution method for substances with low solubility and the flask method for more soluble substances.

-

Methodology (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

-

The mixture is centrifuged or filtered to separate the undissolved substance.

-

The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., gas chromatography).

-

5.1.3. Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 117/123) [16][17][18][19]

-

Principle: The HPLC method (OECD 117) is a common approach where the retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log Kow values of reference compounds. The slow-stirring method (OECD 123) is a direct measurement suitable for highly hydrophobic substances.

-

Methodology (HPLC Method - OECD 117):

-

A set of reference compounds with known Log Kow values is injected into an HPLC system with a reverse-phase column.

-

A calibration curve of retention time versus Log Kow is generated.

-

The test substance is injected under the same conditions, and its retention time is measured.

-

The Log Kow of the test substance is determined from the calibration curve.

-

Environmental Degradation Studies

The following diagram illustrates the workflow for assessing the degradation potential of a chemical in different environmental compartments.

5.2.1. Ready Biodegradability (OECD Guideline 301) [20][21][22]

-

Principle: These screening tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. Several methods exist within this guideline, such as the CO2 Evolution Test (301B) and the Closed Bottle Test (301D).

-

Methodology (CO2 Evolution Test - 301B):

-

The test substance is added as the sole source of organic carbon to a mineral medium inoculated with activated sludge.

-

The mixture is incubated in the dark at a constant temperature.

-

The amount of CO2 evolved is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production.

-

A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window.

-

5.2.2. Hydrolysis as a Function of pH (OECD Guideline 111)

-

Principle: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

-

Methodology:

-

Sterile buffer solutions at pH 4, 7, and 9 are prepared.

-

The test substance is added to each buffer solution.

-

The solutions are incubated in the dark at a constant temperature.

-

Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

The hydrolysis rate constant and half-life are calculated for each pH.

-

5.2.3. Phototransformation of Chemicals in Water (OECD Guideline 316)

-

Principle: This guideline provides methods to determine the rate of direct and indirect phototransformation of chemicals in water.

-

Methodology (Direct Photolysis):

-

A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight.

-

Dark controls are run in parallel to account for any non-photolytic degradation.

-

The concentration of the test substance is measured over time.

-

The quantum yield and the rate of photolysis are calculated.

-

Bioaccumulation Potential

5.3.1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

-

Principle: This test determines the bioconcentration factor (BCF) of a chemical in fish from aqueous exposure.

-

Methodology:

-

Fish are exposed to a constant, low concentration of the test substance in water for an uptake phase (typically 28 days).

-

This is followed by a depuration phase in clean water.

-

The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

-

The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

-

Ecotoxicity Testing

5.4.1. Fish, Acute Toxicity Test (OECD Guideline 203) [23][24]

-

Principle: This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish over a 96-hour exposure period.

-

Methodology:

-

Groups of fish are exposed to a range of concentrations of the test substance in water.

-

A control group is maintained in clean water.

-

Mortality is recorded at 24, 48, 72, and 96 hours.

-

The 96-hour LC50 is calculated using statistical methods.

-

Conclusion and Recommendations

Butyl 1,1,2,2-tetrafluoroethyl ether, as a short-chain hydrofluoroether, is expected to be volatile and primarily partition to the atmosphere, where its fate will be governed by oxidation by hydroxyl radicals. In aquatic and terrestrial environments, it is likely to be persistent and mobile. Based on data from analogous compounds, its potential for bioaccumulation is expected to be low.

A significant lack of empirical data on the physicochemical properties, environmental degradation rates, and ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether currently prevents a comprehensive environmental risk assessment. It is strongly recommended that experimental studies following standardized protocols, such as those outlined in this guide, be conducted to fill these critical data gaps. This will enable a more accurate assessment of its environmental safety and inform any necessary risk management measures.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. Hexafluoroisopropyl methyl ether(HFE356-mmz)-Shandong Dongyue Future Hydrogen Energy Materials Co.,Ltd. [dyfhem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. consilab.de [consilab.de]

- 8. oecd.org [oecd.org]

- 9. lcslaboratory.com [lcslaboratory.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. oecd.org [oecd.org]

- 14. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. filab.fr [filab.fr]

- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. Ready Biodegradability (consensus model) - OCHEM user's manual - OCHEM docs [docs.ochem.eu]

- 21. oecd.org [oecd.org]

- 22. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 23. chemsafetypro.com [chemsafetypro.com]

- 24. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

A Comprehensive Technical Guide to the Discovery and History of 1,1,2,2-Tetrafluoroethyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organofluorine chemistry has profoundly impacted various scientific and technological domains, from materials science to pharmacology. Within this expansive field, the 1,1,2,2-tetrafluoroethyl ether moiety (–OCH₂CF₂CF₂H) represents a critical structural motif. Its unique physicochemical properties, imparted by the strategic placement of fluorine atoms, have led to its incorporation into a range of important molecules, most notably as key components of modern inhalation anesthetics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of 1,1,2,2-tetrafluoroethyl ethers, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Historical Context: The Dawn of Fluorinated Compounds

The large-scale production and use of elemental fluorine and its compounds are relatively recent developments in the history of chemistry. A significant catalyst for the advancement of fluorine chemistry was the Manhattan Project during World War II. The need to handle the highly corrosive uranium hexafluoride (UF₆) for uranium enrichment spurred intense research into fluorinated organic compounds that could serve as inert materials and lubricants. This wartime research laid the foundational knowledge for the synthesis of a wide array of fluorocarbons and their derivatives, including fluorinated ethers.